molecular formula C20H18N4O2 B14677339 4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide CAS No. 39701-26-3

4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide

Cat. No.: B14677339
CAS No.: 39701-26-3
M. Wt: 346.4 g/mol
InChI Key: DFOIBCCVULAODF-UHFFFAOYSA-N
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Description

4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C19H17N3O2. This compound is known for its unique structure, which includes multiple aromatic rings and amide groups. It has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide typically involves the reaction of 4-aminobenzoic acid with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzamide
  • 4-Aminoacetanilide
  • 4-Aminobiphenyl

Uniqueness

4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide is unique due to its dual amide groups and extended aromatic system, which confer distinct chemical properties and biological activities compared to similar compounds. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

39701-26-3

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-amino-N-[4-[(4-aminophenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-3-14(4-10-17)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26)

InChI Key

DFOIBCCVULAODF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N)N

Origin of Product

United States

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